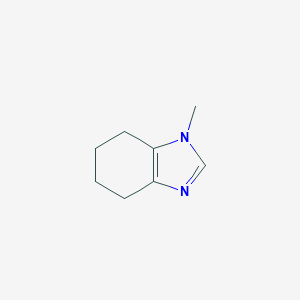

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Descripción general

Descripción

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C8H12N2, is characterized by a fused benzene and imidazole ring system, with a methyl group at the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Industrial production often employs catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .

Industrial Production Methods: Industrial synthesis typically involves large-scale reactions using automated reactors to ensure consistency and purity. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted benzimidazoles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MTHB has emerged as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that MTHB derivatives can inhibit the proliferation of T cells by interfering with the activity of H+/K+-ATPases. This inhibition leads to a decrease in intracellular pH, which can limit the growth of certain cancer cells .

Case Study: BMT-1

- Mechanism : BMT-1, a derivative of MTHB, was tested for its effects on T cell proliferation. It was found to arrest the cell cycle at the G0/G1 phase, significantly reducing T cell proliferation in vitro.

- Results : The study demonstrated that BMT-1 exhibited low toxicity towards lymphocytes while effectively inhibiting their growth .

Materials Science

MTHB is also utilized in materials science for developing advanced materials with specific properties.

Polymer Synthesis

The compound serves as a building block for synthesizing polymers that exhibit unique mechanical and thermal properties. Its ability to form covalent bonds makes it useful in creating cross-linked networks within polymer matrices.

Biological Studies

MTHB is employed in biological research to study enzyme inhibitors and receptor modulators.

Enzyme Inhibition

The carbonyl chloride group present in some MTHB derivatives allows for selective interactions with nucleophilic residues in proteins, leading to enzyme inhibition.

Example : Inhibitors derived from MTHB have been explored for their potential to modulate various enzymatic activities, which could be beneficial in treating diseases linked to enzyme dysfunction.

Chemical Synthesis

MTHB acts as a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules.

Synthetic Routes

The synthesis of MTHB typically involves reactions with various reagents under controlled conditions to ensure high yield and purity. For instance:

Mecanismo De Acción

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. The compound’s ability to bind to biopolymers makes it effective in modulating biological pathways .

Comparación Con Compuestos Similares

Benzimidazole: The parent compound with a similar structure but without the methyl group.

2-Methylbenzimidazole: Another derivative with a methyl group at a different position.

4,5,6,7-Tetrahydrobenzimidazole: A similar compound without the methyl group

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and bioavailability compared to other benzimidazole derivatives .

Actividad Biológica

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a bicyclic compound belonging to the benzimidazole family. Its structure consists of a fused benzene and imidazole ring, characterized by a methyl group at the nitrogen atom of the imidazole ring. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : Approximately 150.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole with iodomethane:

This method is efficient and yields a significant amount of the desired product with minimal side reactions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzimidazole compounds exhibit promising antibacterial properties. Specifically:

- Antibacterial Testing : Compounds were tested against Escherichia coli and Pseudomonas aeruginosa using the disc diffusion method. Results indicated that several derivatives demonstrated activity comparable to Gentamycin at varying concentrations (1 µg/ml to 100 µg/ml) .

| Concentration (µg/ml) | E. coli Activity | P. aeruginosa Activity | COPS Activity |

|---|---|---|---|

| 1 | Moderate | Low | None |

| 10 | High | Moderate | Low |

| 100 | Very High | High | Moderate |

Antifungal Activity

In antifungal assays against Candida albicans and Aspergillus niger, certain derivatives exhibited significant activity:

- Compounds showed comparable efficacy to Fluconazole against Candida albicans, while fewer compounds were effective against Aspergillus niger .

Anti-Tubercular Activity

Some studies have reported that benzimidazole derivatives possess anti-tubercular activity against Mycobacterium tuberculosis strains. Compounds demonstrated good activity even at low concentrations (1 µg/ml) when compared to standard drugs like Rifampicin and Isoniazid .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of specific enzymes or receptors.

- Interaction with nucleophilic residues in proteins leading to modulation of their activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of synthesized benzimidazole derivatives showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.

- Antifungal Studies : Research indicated that specific derivatives exhibited antifungal properties comparable to established antifungal agents .

Propiedades

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFWOVHXQTYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446312 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-49-6 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.